molecular formula C10H15N3O5S3 B2687146 2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)-N'-(thiophene-2-sulfonyl)acetohydrazide CAS No. 860610-44-2

2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)-N'-(thiophene-2-sulfonyl)acetohydrazide

Cat. No.: B2687146
CAS No.: 860610-44-2
M. Wt: 353.43
InChI Key: NSCVLISLAZSZME-UHFFFAOYSA-N
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Description

2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)-N'-(thiophene-2-sulfonyl)acetohydrazide is a useful research compound. Its molecular formula is C10H15N3O5S3 and its molecular weight is 353.43. The purity is usually 95%.
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Biological Activity

2-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)-N'-(thiophene-2-sulfonyl)acetohydrazide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action, drawing from various studies to provide a comprehensive understanding of its pharmacological properties.

Chemical Structure and Properties

The compound has the molecular formula C10H15N3O5S3C_{10}H_{15}N_3O_5S_3 and features a thiomorpholine ring, a thiophene sulfonyl group, and an acetohydrazide moiety. These structural components are believed to contribute to its biological activities.

PropertyValue
Molecular FormulaC10H15N3O5S3C_{10}H_{15}N_3O_5S_3
Molecular Weight315.42 g/mol
CAS Number1564649-89-3

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available thiophene derivatives and hydrazides. The process includes the formation of the dioxo-thiomorpholine structure, followed by sulfonylation and acetylation steps.

Antioxidant Activity

Research indicates that derivatives of this compound exhibit antioxidant properties. For instance, studies have shown that related compounds can scavenge DPPH radicals with IC50 values ranging from 0.165 to 0.191 mM, demonstrating significant antioxidant capacity compared to standard antioxidants like BHT .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes:

  • α-Amylase and α-Glucosidase : It has shown promising dual inhibition capabilities, which could be beneficial in managing hyperglycemia and diabetes .
  • COX-2 Inhibition : While not the most potent compared to other inhibitors, it contributes to reducing inflammation associated with cancer progression .

Cytotoxicity

In vitro studies on human colon carcinoma cell lines (LoVo and HCT-116) revealed that certain derivatives of this compound possess cytotoxic effects. The most active derivatives demonstrated IC50 values indicating effective inhibition of cell proliferation:

  • IC50 for LoVo : 294.32 ± 8.41 µM
  • IC50 for HCT-116 : 298.05 ± 13.26 µM

These compounds were found to induce apoptosis through modulation of key regulatory proteins such as Bax and Bcl-2, as well as activation of caspases involved in the apoptotic pathway .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating intrinsic and extrinsic pathways through caspase activation.
  • Enzyme Interaction : Molecular docking studies suggest that the compound binds effectively to target enzymes, inhibiting their activity through specific interactions with active sites .

Case Studies

  • Colon Cancer Study : A study focused on the cytotoxic effects of various derivatives on colon cancer cell lines highlighted the potential use of these compounds as anticancer agents. The findings indicated significant cell cycle arrest and apoptosis induction in treated cells .
  • Diabetes Management : Another investigation assessed the enzyme inhibitory effects of related compounds on α-amylase and α-glucosidase, suggesting their utility in controlling postprandial blood glucose levels .

Properties

IUPAC Name

2-(1,1-dioxo-1,4-thiazinan-4-yl)-N'-thiophen-2-ylsulfonylacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O5S3/c14-9(8-13-3-6-20(15,16)7-4-13)11-12-21(17,18)10-2-1-5-19-10/h1-2,5,12H,3-4,6-8H2,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSCVLISLAZSZME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1CC(=O)NNS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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